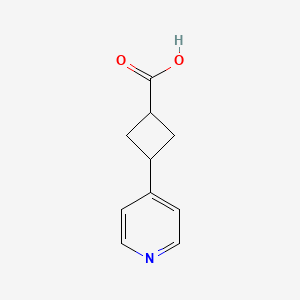

3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-pyridin-4-ylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-5-8(6-9)7-1-3-11-4-2-7/h1-4,8-9H,5-6H2,(H,12,13) |

InChI Key |

VLIVMBLPMZPLAD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with pyridine derivatives under UV light irradiation . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as rhodium complexes to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products: The major products formed from these reactions include substituted pyridine derivatives, alcohols, and ketones, depending on the reaction type and conditions .

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising lead in drug development due to its biological activities against various pathogens, including Mycobacterium tuberculosis . Studies have shown that derivatives of 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid exhibit antimicrobial properties, making them candidates for further investigation in treating bacterial infections .

Case Study: Antimicrobial Activity

A high-throughput screening study identified several analogs of this compound that demonstrated significant activity against M. tuberculosis , with minimal inhibitory concentrations (MICs) ranging from 6.3 to 23 µM. This highlights the compound's potential as a scaffold for developing new antimycobacterial agents .

Biological Research

In biological contexts, this compound can serve as a probe to study enzyme-substrate interactions due to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets. The presence of both hydroxyl and carboxylic acid groups enhances its suitability for probing enzyme mechanisms.

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | |

| Enzyme Interaction | Modulates enzyme activity | |

| Anticancer Potential | Inhibitory effects on cancer cells |

Industrial Applications

In the industrial sector, this compound is explored for its utility in developing new materials such as polymers and coatings due to its reactive functional groups. Its unique structure allows for modifications that can lead to materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Pyridinyl-Substituted Cyclobutane Carboxylic Acids

Compounds with pyridinyl substituents on the cyclobutane ring are structurally closest to the target molecule. Key examples include:

Key Observations :

Aromatic/Ring-Substituted Analogs

Replacing pyridine with other aromatic systems alters physicochemical and biological properties:

Key Observations :

- Hydrophilicity vs. Lipophilicity : The hydroxyphenyl analog (C₁₁H₁₂O₃) is more hydrophilic than benzyl-substituted derivatives (C₁₂H₁₄O₂), impacting membrane permeability .

- Safety Profile: 1-Benzylcyclobutane-1-carboxylic acid is classified as non-hazardous, unlike many fluorinated analogs (see below) .

Fluorinated Cyclobutane Carboxylic Acids

Fluorination is a common strategy to modulate bioavailability and metabolic stability:

Key Observations :

Other Cyclobutane Carboxylic Acid Derivatives

Diverse functional groups expand utility in chemical synthesis:

Biological Activity

3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure and Properties

The compound consists of a cyclobutane ring substituted with a pyridinyl group and a carboxylic acid moiety. Its molecular formula is CHNO, with a molecular weight of approximately 177.21 g/mol. The presence of the pyridine ring enhances its interaction capabilities with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in target proteins.

- Hydrophobic Interactions : The cyclobutane ring contributes to hydrophobic interactions that stabilize binding.

- π-π Stacking : The aromatic pyridine ring can engage in π-π stacking interactions, enhancing binding affinity to aromatic residues in proteins.

These interactions may modulate the activity of specific enzymes or receptors, leading to various biological effects, including anticancer properties and modulation of metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown promising results against various cancer cell lines, including breast and colon cancer cells.

- GPR120 Agonist Activity : The compound has been identified as a GPR120 agonist, which may have implications for metabolic diseases such as obesity and diabetes. Activation of GPR120 can enhance insulin sensitivity and promote anti-inflammatory effects .

Case Studies

-

Anticancer Efficacy :

- In a study evaluating the anticancer effects of this compound, it was found to significantly reduce cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC values around 15 µM and 20 µM, respectively.

- GPR120 Modulation :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via [2+2] cycloaddition reactions using photochemical activation or transition-metal catalysis. For example, reacting pyridine-4-carbaldehyde with cyclobutane precursors under UV light (λ = 300–350 nm) achieves cyclization. Hydrolysis of intermediate nitriles or esters (e.g., using HCl/EtOH at reflux) yields the carboxylic acid derivative. Optimizing solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) enhances yields to >70% .

Q. How can X-ray crystallography validate the stereochemistry and conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018 for refinement) is critical. Key parameters include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically.

- Validation : Check R-factor convergence (<0.05) and confirm cyclobutane ring puckering (e.g., envelope or twist conformations) .

Q. Which spectroscopic techniques are most effective for characterizing purity and functional groups in this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows pyridinyl protons at δ 8.5–8.7 ppm (doublets) and cyclobutane protons at δ 2.5–3.2 ppm (multiplet). ¹³C NMR confirms the carboxylic acid carbonyl at δ 170–175 ppm.

- FT-IR : Carboxylic acid O–H stretch at 2500–3000 cm⁻¹ (broad) and C=O stretch at 1680–1720 cm⁻¹.

- HPLC : Use a C18 column (MeCN:H2O + 0.1% TFA, gradient elution) to assess purity (>95%) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to decarboxylation at elevated temperatures. Store at –20°C under inert gas (N₂/Ar) in amber vials. Monitor degradation via periodic TLC (silica gel, 10% MeOH in DCM) or LC-MS. Avoid prolonged exposure to light or basic conditions (pH > 9) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridinyl or cyclobutane moieties be addressed?

- Methodological Answer :

- Electrophilic substitution : Use directing groups (e.g., Boc protection on the pyridinyl N) to control bromination or nitration positions.

- Cross-coupling : Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos catalysts (2–5 mol%) and microwave-assisted heating (100°C, 1 hr) for C–C bond formation.

- Steric effects : Substituents on the cyclobutane ring (e.g., methyl groups) influence reactivity; computational DFT studies (B3LYP/6-31G*) predict steric hindrance .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to targets like cyclooxygenase-2 (COX-2) using PyMOL for visualization. Adjust protonation states (Epik, pH 7.4) and validate with MM-GBSA scoring.

- ADMET prediction : Use SwissADME to estimate logP (~1.8), solubility (LogS = –2.5), and CYP450 inhibition.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

Q. How do structural analogs (e.g., trifluoromethyl-substituted cyclobutanes) compare in pharmacological activity?

- Methodological Answer :

- Bioactivity assays : Compare IC₅₀ values in enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method.

- SAR analysis : Trifluoromethyl groups enhance metabolic stability (e.g., t₁/₂ > 4 hrs in microsomal assays) but reduce solubility.

- In vitro models : Test cytotoxicity (MTT assay) in HEK-293 cells and anti-inflammatory effects (IL-6/TNF-α ELISA) .

Q. How should contradictory crystallographic data (e.g., bond length discrepancies) be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.